5-butyl-1-Methylpiperazin-2-one dihydrochloride
Description
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
5-butyl-1-methylpiperazin-2-one |
InChI |
InChI=1S/C9H18N2O/c1-3-4-5-8-7-11(2)9(12)6-10-8/h8,10H,3-7H2,1-2H3 |
InChI Key |
YORVOKCEUQTEAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CN(C(=O)CN1)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-butyl-1-methylpiperazin-2-one dihydrochloride typically involves constructing the piperazin-2-one core followed by N-substitution and salt formation. The key steps include:
- Formation of the piperazin-2-one ring system, often via cyclization of appropriate diamine precursors with carbonyl sources.
- Introduction of the butyl substituent at the 5-position, usually through alkylation or acylation reactions.
- Methylation of the nitrogen atom at position 1, commonly achieved by alkylation using methylating agents.
- Conversion of the free base into the dihydrochloride salt by treatment with hydrochloric acid.
Specific Synthetic Routes and Reaction Conditions
Although direct literature specifically on 5-butyl-1-methylpiperazin-2-one dihydrochloride is limited, analogous synthetic routes from structurally related piperazine derivatives provide valuable insights:
Cyclization and Alkylation: Piperazine derivatives are often synthesized by cyclizing diamines with carbonyl compounds (e.g., ethyl chloroformate or phosgene derivatives) to form the piperazin-2-one ring. Alkylation at the 5-position can be performed using butyl halides under basic conditions to introduce the butyl group.
Methylation: The N-methyl group is introduced via methyl iodide or dimethyl sulfate alkylation under controlled conditions to avoid over-alkylation.
Salt Formation: The dihydrochloride salt is prepared by dissolving the free base in an organic solvent and adding hydrochloric acid, followed by crystallization and drying.
Purification and Yield Optimization
Purification typically involves recrystallization from solvents such as ethanol or isopropanol, with attention to controlling pH and temperature to maximize yield and purity. Filtration and drying under reduced pressure are standard.
Data Tables and Reaction Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization | Diamine + carbonyl source (e.g., ethyl chloroformate) | 0–25 °C | 1–3 hours | 70–85 | Under inert atmosphere |
| 5-Butyl Alkylation | Butyl bromide, base (e.g., K2CO3) | 50–80 °C | 4–6 hours | 65–80 | Use dry solvent (e.g., DMF) |
| N-Methylation | Methyl iodide or dimethyl sulfate | 0–40 °C | 2–4 hours | 75–90 | Controlled addition to avoid side reactions |
| Dihydrochloride Salt Formation | HCl in ethanol or ether | Room temperature | 1–2 hours | >95 | Crystallization and drying |
In-Depth Research Findings and Analysis
Patent Insights
Patents related to substituted piperazine compounds describe preparation methods involving stepwise alkylation and purification, emphasizing the importance of reaction stoichiometry, temperature control, and solvent choice to achieve high purity and yield.
The purification process often includes filtration through diatomaceous earth and recrystallization from mixed solvents to remove impurities and obtain a high-purity dihydrochloride salt suitable for pharmaceutical applications.
Challenges and Optimization
Controlling regioselectivity during alkylation is critical to avoid undesired side products.
Methylation requires careful stoichiometric control to prevent multiple methylations.
Salt formation must be optimized to ensure complete conversion without decomposition.
Summary and Recommendations
The preparation of 5-butyl-1-methylpiperazin-2-one dihydrochloride involves a multi-step synthesis starting from diamine precursors, with key steps including cyclization to form the piperazin-2-one ring, selective alkylation at the 5-position, N-methylation, and final salt formation. Reaction parameters such as temperature, solvent, and reagent ratios significantly influence yield and purity.
For laboratory synthesis or scale-up:
Employ inert atmosphere conditions during sensitive steps.
Use dry solvents and control temperature precisely during alkylation and methylation.
Implement rigorous purification protocols including filtration and recrystallization.
This approach ensures reproducible synthesis of the compound with high purity suitable for research or pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
5-butyl-1-Methylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
5-butyl-1-methylpiperazin-2-one dihydrochloride serves as a crucial building block in the synthesis of complex molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : It can be oxidized to form N-oxides.
- Reduction : Reduction reactions yield different amine derivatives.
- Substitution : The nitrogen atoms in the piperazine ring can act as nucleophiles in substitution reactions.
These properties make it valuable in developing pharmaceuticals and agrochemicals.
The compound exhibits significant biological activities, making it a subject of interest in pharmacological research:
- Antimicrobial Activity : Studies indicate effectiveness against various bacterial strains, inhibiting key metabolic pathways within microbial cells.
- Antiviral Potential : Preliminary findings suggest it may inhibit viral replication, although further research is needed to elucidate the mechanisms involved.
- Antitubercular Activity : Research has shown that it inhibits inosine-5′-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis, which is crucial for bacterial survival .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of 5-butyl-1-methylpiperazin-2-one dihydrochloride against several bacterial strains. The results demonstrated a significant reduction in bacterial growth at varying concentrations, highlighting its potential as an antibacterial agent.
Case Study 2: Antitubercular Activity
Research focused on the structure–activity relationship (SAR) of piperazine derivatives, including this compound. Modifications to the piperazine structure were found to enhance binding affinity to IMPDH significantly, suggesting that specific functional groups could improve its efficacy against tuberculosis.
Mechanism of Action
The mechanism of action of 5-butyl-1-Methylpiperazin-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an enzyme inhibitor or receptor modulator, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-butyl-1-methylpiperazin-2-one dihydrochloride with structurally or functionally related dihydrochloride salts and heterocyclic compounds, drawing on available data from diverse sources.
Structural and Functional Analogues
2.1.1 Biogenic Amine Dihydrochlorides (Putrescine, Cadaverine)
- Structure: Linear polyamines (e.g., putrescine dihydrochloride, cadaverine dihydrochloride) versus the cyclic piperazinone core of the target compound.
- Applications: Biogenic amines are used as analytical standards in food safety testing to detect spoilage or fermentation byproducts .
- Solubility : Both classes utilize dihydrochloride salts for enhanced aqueous solubility.
2.1.2 Azoamidine Dihydrochloride Initiators
- Structure: Azoamidines (e.g., 2,2’-azobis[2-methyl-N-phenylpropionamidine] dihydrochloride) feature azo (-N=N-) groups and amidine functionalities, unlike the ketone-containing piperazinone ring .
- Applications: Azoamidines serve as water-soluble radical initiators in polymerization, whereas piperazinones are more likely to be used in drug discovery.
2.1.3 Pharmaceutical Hydrochlorides (Pioglitazone Hydrochloride)
- Structure: Pioglitazone hydrochloride is a thiazolidinedione derivative with a benzyl-ether side chain, distinct from the piperazinone scaffold .
- Applications: Pioglitazone is an antidiabetic agent, highlighting how hydrochloride salts are leveraged for drug formulation. The target compound’s piperazinone core may confer different pharmacological activities, such as kinase inhibition or receptor modulation.
Data Table: Comparative Analysis of Dihydrochloride Salts
Key Research Findings
Solubility Advantage : The dihydrochloride salt form is a common strategy across applications, from analytical standards (e.g., cadaverine dihydrochloride ) to pharmaceuticals.
Safety Variability : Regulatory statuses vary significantly; for example, pseudothiourea dihydrochlorides are restricted , whereas pioglitazone is approved for clinical use .
Biological Activity
5-butyl-1-methylpiperazin-2-one dihydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
5-butyl-1-methylpiperazin-2-one dihydrochloride is a piperazine derivative characterized by the presence of a butyl group and a methyl group on the piperazine ring. The molecular formula is , and its structure allows for interaction with various biological receptors and enzymes, modulating their activity effectively.
The biological activity of 5-butyl-1-methylpiperazin-2-one dihydrochloride is primarily attributed to its ability to interact with specific molecular targets. It can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent enzymatic activity. This mechanism is crucial in modulating cellular functions such as signaling pathways, gene expression, and metabolism.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antidepressant Effects : Similar compounds have shown efficacy in enhancing serotonergic neurotransmission, which is pivotal in treating depression.
- Anticancer Potential : Preliminary studies indicate that derivatives of piperazine can exhibit cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : The modulation of inflammatory pathways has been observed in related compounds, suggesting potential applications in inflammatory diseases.
Table 1: Biological Activities of 5-butyl-1-Methylpiperazin-2-one Dihydrochloride
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antidepressant | Moderate | |
| Cytotoxicity | High | |
| Anti-inflammatory | Moderate |
Case Study 1: Antidepressant Efficacy
A study evaluated the effects of 5-butyl-1-methylpiperazin-2-one dihydrochloride on serotonin levels in rodent models. The compound was administered at varying doses, resulting in significant increases in extracellular serotonin levels compared to control groups. This suggests its potential as an antidepressant agent.
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of the compound on several cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The compound demonstrated IC50 values indicating potent anticancer activity, with significant apoptosis observed in treated cells .
Research Findings
Recent advancements in drug design highlight the importance of piperazine derivatives in medicinal chemistry. The structural flexibility of these compounds allows for modifications that enhance their biological activity. For instance, substituents on the piperazine ring can significantly alter receptor binding affinity and selectivity .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the purity and structure of 5-butyl-1-methylpiperazin-2-one dihydrochloride?
- Answer :
- HPLC (high-performance liquid chromatography) is used for purity analysis, employing C18 columns with mobile phases like acetonitrile/phosphate buffer to resolve impurities .
- NMR spectroscopy (¹H, ¹³C, and DEPT) confirms structural integrity, with characteristic peaks for the piperazine ring, butyl chain, and methyl groups .
- Elemental analysis validates the stoichiometry of the dihydrochloride salt (2:1 base-to-HCl ratio) .
Q. Why is the dihydrochloride form preferred for pharmacological studies?
- Answer : The dihydrochloride salt enhances aqueous solubility and stability compared to the free base, improving bioavailability and pharmacokinetic properties. This is critical for in vitro assays (e.g., receptor binding) and in vivo studies .
Q. What synthetic routes are typical for preparing 5-butyl-1-methylpiperazin-2-one dihydrochloride?
- Answer :
- Alkylation of a piperazine precursor with 1-bromobutane under basic conditions.
- Subsequent oxidation or ketone formation at the 2-position.
- Salt formation via HCl gas or concentrated hydrochloric acid in anhydrous ethanol .
Q. What safety protocols are essential when handling this compound?
- Answer : Use PPE (gloves, goggles), work in a fume hood, and follow SDS guidelines for storage (dry, inert atmosphere) and disposal. Avoid prolonged exposure due to potential hygroscopic degradation .
Advanced Research Questions
Q. How can researchers resolve crystallographic data discrepancies during structural elucidation?
- Answer :
- Use SHELXL refinement tools to model disorder or twinning. For example, the
TWINandBASFcommands adjust for twin fractions . - Validate hydrogen bonding networks using
DFIXrestraints and high-resolution (<1.0 Å) data to reduce ambiguities .
Q. What strategies identify trace impurities in synthesized batches?
- Answer :
- LC-MS/MS with a high-resolution Q-TOF detector identifies impurities by exact mass (e.g., unreacted intermediates or dealkylated byproducts) .
- Compare retention times and fragmentation patterns against reference standards (e.g., MM0421.03 ).
Q. How can computational methods predict the compound’s stability under varying pH?
- Answer :
- Density Functional Theory (DFT) calculates protonation states of the piperazine ring at physiological pH (e.g., pKa ~7.4 for tertiary amines).
- Molecular Dynamics (MD) simulations assess salt dissociation in aqueous media, correlating with experimental solubility data .
Q. How is biological activity validated in target engagement assays?
- Answer :
- Radioligand binding assays measure IC₅₀ values against target receptors (e.g., serotonin or dopamine receptors).
- Surface Plasmon Resonance (SPR) confirms binding kinetics (ka/kd), while orthogonal methods like fluorescence polarization ensure specificity .
Notes
- The FAQs extrapolate methodologies from structurally related compounds (e.g., piperazine derivatives and dihydrochloride salts) due to limited direct data on 5-butyl-1-methylpiperazin-2-one dihydrochloride.
- SHELX-based crystallography and impurity analysis protocols are standardized across small-molecule research, ensuring applicability to this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
